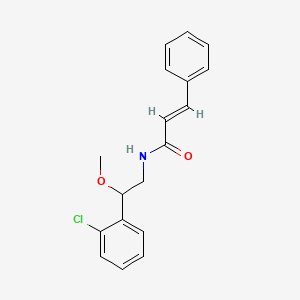
1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Industrial Settings
1H-pyrrole-2,5-dione derivatives, including those structurally related to 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in acidic environments. These compounds show high efficiency and adhere to metal surfaces primarily through chemisorption processes (Zarrouk et al., 2015).
Medical Research: Enzyme Inhibition
A related compound, a derivative of 3-hydroxy-1H-pyrrole-2,5-dione, has been identified as a potent inhibitor of glycolic acid oxidase (GAO), an enzyme involved in oxalate production. This suggests potential applications in medical research, especially in conditions related to oxalate metabolism (Rooney et al., 1983).
Chemical Sensing and Detection
Naphthoquinone-based chemosensors, including derivatives of naphthalene-1,4-dione which are structurally similar to this compound, have been developed for detecting transition metal ions. These compounds show a notable color change upon binding with specific ions, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Solvent Effects in Chemical Processes
Studies on the solubility and solvent effects of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in various solvents provide insights into how different solvents influence the behavior of pyrrole-2,5-dione derivatives, which could be extrapolated to understand the solvent interactions of this compound (Yanxun Li et al., 2019).
Fluorescent Probing and Imaging
Research on monoaminomaleimides (a category that includes this compound) highlights their potential as fluorescent probes. These compounds exhibit variable emission spectra in different solvents, suggesting applications in cellular imaging and environmental monitoring (Staniforth et al., 2017).
Polymer Synthesis
This compound and related compounds have been used in the synthesis of novel polymers. These polymers exhibit unique properties like luminescence and have potential applications in materials science (Mallakpour et al., 1998).
Direcciones Futuras
A study suggests that new pyrrole derivatives, synthesized by the one-pot reaction of 1-methyl-3-cyanomethyl benzimidazolium bromide with substituted alkynes, show promise as molecules with biological activity and low acute toxicity . This suggests potential future directions for research and development involving 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione and related compounds.
Propiedades
IUPAC Name |
1-methyl-3-(methylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(4)10/h3,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRBHWZESXXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one](/img/structure/B2603742.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide](/img/structure/B2603745.png)

![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)

![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)
![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)
![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)

![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)

![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)
